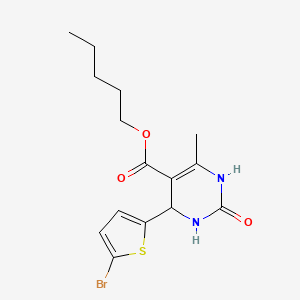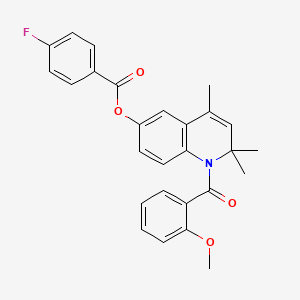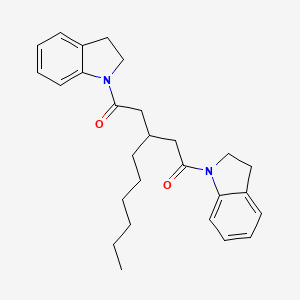![molecular formula C25H23ClN2O4 B11635595 N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B11635595.png)
N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-cloro-5-[5-(propan-2-il)-1,3-benzoxazol-2-il]fenil}-3,5-dimetoxi-benzamida: es un compuesto orgánico complejo que pertenece a la clase de derivados de benzoxazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de benzoxazol, un grupo fenilo clorado y una porción de dimetoxi-benzamida. Es de gran interés en diversos campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-{2-cloro-5-[5-(propan-2-il)-1,3-benzoxazol-2-il]fenil}-3,5-dimetoxi-benzamida normalmente implica múltiples pasos. Un método común comienza con la preparación del anillo de benzoxazol mediante la ciclación de un derivado adecuado de o-aminofenol con un ácido carboxílico o su derivado. El grupo fenilo clorado se introduce luego a través de una reacción de halogenación, a menudo utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo. El paso final implica el acoplamiento del intermedio de benzoxazol con cloruro de 3,5-dimetoxi-benzoilo en condiciones básicas para formar el compuesto objetivo.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, el disolvente y la elección del catalizador, es crucial para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones: N-{2-cloro-5-[5-(propan-2-il)-1,3-benzoxazol-2-il]fenil}-3,5-dimetoxi-benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que potencialmente genera derivados reducidos.
Sustitución: El grupo fenilo clorado puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, óxido de cromo (VI), condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio, condiciones anhidras.
Sustitución: Aminas, tioles, disolventes apróticos polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO).
Principales productos formados:
Oxidación: Derivados oxidados con grupos funcionales adicionales.
Reducción: Derivados reducidos con grupos funcionales hidrogenados.
Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan al átomo de cloro.
Aplicaciones Científicas De Investigación
N-{2-cloro-5-[5-(propan-2-il)-1,3-benzoxazol-2-il]fenil}-3,5-dimetoxi-benzamida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Se investiga por sus posibles actividades biológicas, como propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su estructura química única y sus actividades biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales, recubrimientos y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-{2-cloro-5-[5-(propan-2-il)-1,3-benzoxazol-2-il]fenil}-3,5-dimetoxi-benzamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a efectos anticancerígenos. Las dianas moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares:
N-{2-cloro-5-[5-(propan-2-il)-1,3-benzoxazol-2-il]fenil}-3,5-dimetoxi-benzamida: se puede comparar con otros derivados de benzoxazol, como:
Unicidad: La singularidad de N-{2-cloro-5-[5-(propan-2-il)-1,3-benzoxazol-2-il]fenil}-3,5-dimetoxi-benzamida radica en su combinación específica de grupos funcionales y características estructurales. La presencia de la porción de dimetoxi-benzamida, junto con el grupo fenilo clorado y el anillo de benzoxazol, confiere propiedades químicas y biológicas distintas que lo diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C25H23ClN2O4 |
|---|---|
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C25H23ClN2O4/c1-14(2)15-6-8-23-22(11-15)28-25(32-23)16-5-7-20(26)21(12-16)27-24(29)17-9-18(30-3)13-19(10-17)31-4/h5-14H,1-4H3,(H,27,29) |
Clave InChI |
SSQBVBFWDPXDDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635524.png)
![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635528.png)
![4-chloro-N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B11635542.png)

![6-Amino-3-(methoxymethyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635553.png)
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)

![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate](/img/structure/B11635568.png)
![12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
![N,N-dibutyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11635585.png)

![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)

